molecular formula C8H15NO B12956487 (Hexahydro-1H-pyrrolizin-3-yl)methanol

(Hexahydro-1H-pyrrolizin-3-yl)methanol

Cat. No.: B12956487
M. Wt: 141.21 g/mol
InChI Key: QDMDCGZXSSNONP-UHFFFAOYSA-N
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Description

(Hexahydro-1H-pyrrolizin-3-yl)methanol is a chemical compound with the molecular formula C8H15NO It is a derivative of pyrrolizine, a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the reduction of pyrrolizine derivatives. One common method is the hydrogenation of pyrrolizine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Hexahydro-1H-pyrrolizin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(Hexahydro-1H-pyrrolizin-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizine: The parent compound with a similar bicyclic structure but lacking the hydroxyl group.

    Tetrahydropyrrolizine: A partially saturated derivative with different chemical properties.

    Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structural features but often more complex and biologically active.

Uniqueness

(Hexahydro-1H-pyrrolizin-3-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group and the fully saturated bicyclic ring system

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2

InChI Key

QDMDCGZXSSNONP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(N2C1)CO

Origin of Product

United States

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